molecular formula C21H14N2O4S B2958297 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 921870-52-2

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2958297
CAS No.: 921870-52-2
M. Wt: 390.41
InChI Key: NIDFYNPFZVHPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the construction of the benzofuran ring and the subsequent formation of the thiazole ring. One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct complex benzofuran ring systems with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-yl alcohols.

Scientific Research Applications

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of benzofuran and thiazole rings makes it a versatile compound with a wide range of applications in scientific research and industry .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c1-25-16-8-4-6-13-10-17(27-19(13)16)14-11-28-21(22-14)23-20(24)18-9-12-5-2-3-7-15(12)26-18/h2-11H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDFYNPFZVHPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.